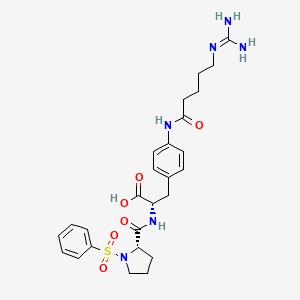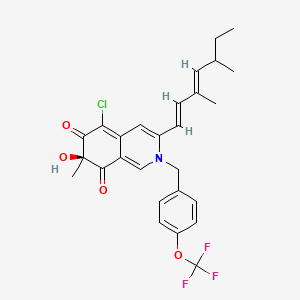
Akt-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Akt-IN-11 is a small molecule inhibitor that targets the serine/threonine kinase Akt, also known as protein kinase B. Akt is a critical component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a pivotal role in regulating cell proliferation, survival, and metabolism. Dysregulation of this pathway is often associated with various cancers and other diseases, making this compound a valuable compound for research and therapeutic applications .
準備方法
The synthesis of Akt-IN-11 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditionsThe final step involves the coupling of the intermediate with a heterocyclic moiety under controlled conditions to yield this compound .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis techniques and advanced purification processes such as chromatography and crystallization .
化学反応の分析
Akt-IN-11 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Akt-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the PI3K/Akt signaling pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with dysregulated Akt signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway .
作用機序
Akt-IN-11 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell proliferation and survival signals. The molecular targets of this compound include various proteins involved in the PI3K/Akt signaling pathway, such as mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3 beta (GSK-3β) .
類似化合物との比較
Akt-IN-11 is compared with other similar compounds such as:
Capivasertib (AZD5363): Another Akt inhibitor with a different chemical structure but similar mechanism of action.
Afuresertib: A novel Akt inhibitor with favorable safety and pharmacokinetic profiles.
MK-2206: An allosteric Akt inhibitor that binds to a different site on the Akt protein.
This compound is unique due to its specific binding affinity and selectivity for Akt, making it a valuable tool for studying the PI3K/Akt pathway and developing targeted therapies .
特性
分子式 |
C27H27ClF3NO4 |
|---|---|
分子量 |
522.0 g/mol |
IUPAC名 |
(7R)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]isoquinoline-6,8-dione |
InChI |
InChI=1S/C27H27ClF3NO4/c1-5-16(2)12-17(3)6-9-19-13-21-22(24(33)26(4,35)25(34)23(21)28)15-32(19)14-18-7-10-20(11-8-18)36-27(29,30)31/h6-13,15-16,35H,5,14H2,1-4H3/b9-6+,17-12+/t16?,26-/m1/s1 |
InChIキー |
CPTDRFDMEYMRJB-RIRIFTSZSA-N |
異性体SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CC3=CC=C(C=C3)OC(F)(F)F)(C)O)Cl |
正規SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CC3=CC=C(C=C3)OC(F)(F)F)(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


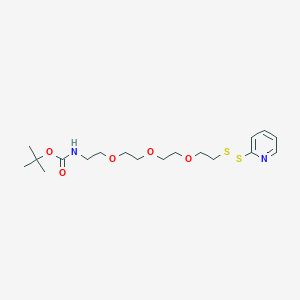

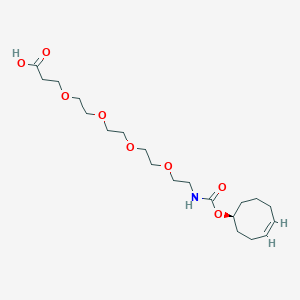
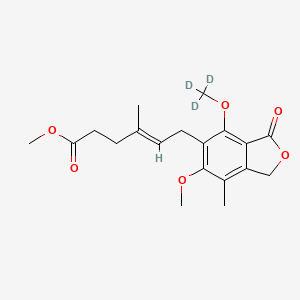
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
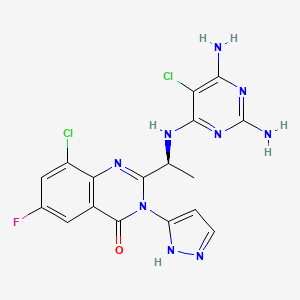
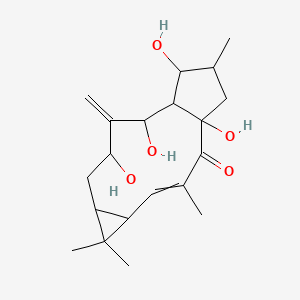
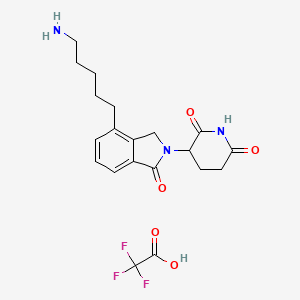
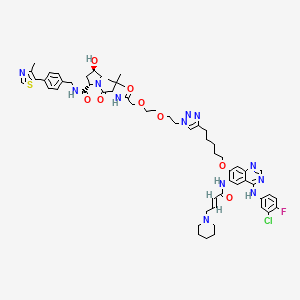
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

